An In-depth Technical Guide to the Core Properties of Pyrrolo[1,2-a]quinoxalin-4(5H)-one
An In-depth Technical Guide to the Core Properties of Pyrrolo[1,2-a]quinoxalin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is a tricyclic heterocyclic system of significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its fundamental properties, including synthesis, physicochemical characteristics, spectroscopic profile, and diverse biological activities. Particular emphasis is placed on its emerging role as a privileged scaffold in the development of targeted therapeutics, most notably as kinase inhibitors. The causality behind synthetic strategies and the rationale for its biological applications are discussed to provide field-proven insights for professionals in drug discovery and development.
Introduction: A Scaffold of Growing Importance
The fusion of a pyrrole ring with a quinoxaline system to form the pyrrolo[1,2-a]quinoxalin-4(5H)-one core results in a rigid, planar structure with unique electronic properties. This structural motif has garnered considerable attention due to its broad spectrum of pharmacological activities.[2][3] Derivatives of this core have been identified as potent anticancer, antifungal, antimalarial, and antituberculosis agents.[2][4] Furthermore, they have shown promise as 5-HT3 receptor agonists and, more recently, as highly selective kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK) and Protein Tyrosine Phosphatase 1B (PTP1B).[5][6] This guide aims to serve as a foundational resource for researchers looking to explore the potential of this versatile scaffold.
Synthesis and Chemical Reactivity
The construction of the pyrrolo[1,2-a]quinoxalin-4(5H)-one ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Approaches
A prevalent and efficient method for synthesizing the broader class of pyrrolo[1,2-a]quinoxalines is the Pictet-Spengler reaction . This involves the condensation of 1-(2-aminophenyl)pyrroles with aldehydes, followed by an oxidative cyclization.[4][7] Various catalysts, including Lewis or Brønsted acids and copper salts, can facilitate this transformation, often at room temperature, making it a highly accessible route.[4]
Another significant approach involves the cyclization of N-(2-acylaminophenyl)pyrroles.[8] Additionally, multi-component reactions have been developed, offering a streamlined process to generate substituted pyrrolo[1,2-a]quinoxalin-4-ones in a single pot from readily available starting materials like benzimidazoles, bromoacetates, and electron-deficient alkynes.[9]
The retrosynthetic analysis highlights the key bond disconnections that form the basis for these synthetic strategies.
Caption: Retrosynthetic analysis of the pyrrolo[1,2-a]quinoxalin-4(5H)-one core.
Chemical Reactivity
The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold possesses several sites for chemical modification. The lactam nitrogen at position 5 can be alkylated, and the aromatic rings are susceptible to electrophilic substitution, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties. The carbonyl group at position 4 also presents opportunities for further chemical transformations.
Physicochemical and Spectroscopic Properties
The parent compound, pyrrolo[1,2-a]quinoxalin-4(5H)-one, is a white to off-white solid.[10] Its rigid, planar structure contributes to a high melting point and influences its solubility and pharmacokinetic properties.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O | [10] |
| Molecular Weight | 184.19 g/mol | [10] |
| Melting Point | 270-272 °C | [10] |
| pKa | 11.90 ± 0.20 (Predicted) | [10] |
| Appearance | White to off-white solid | [10] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural elucidation of pyrrolo[1,2-a]quinoxalin-4(5H)-one and its derivatives. While specific data for the unsubstituted parent compound is not extensively detailed in the provided results, characteristic spectral features can be inferred from its derivatives.
-
¹H NMR: The aromatic protons on the quinoxaline and pyrrole rings typically appear in the downfield region (δ 7.0-8.5 ppm). The NH proton of the lactam is expected to be a broad singlet at a lower field.
-
¹³C NMR: The carbonyl carbon (C4) is a key diagnostic peak, typically appearing around δ 160-170 ppm. The aromatic carbons will resonate in the δ 110-150 ppm range. For instance, in one derivative, the carbonyl carbon was observed at 156.6 ppm.[11]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound is a primary identifier. For the parent compound, this would be at m/z 184.06.[10]
Biological Activities and Therapeutic Potential
The pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold is a cornerstone in the development of novel therapeutic agents due to its diverse biological activities.[1][3]
Kinase Inhibition: A Privileged Scaffold
A significant area of research has focused on derivatives of this scaffold as potent and selective kinase inhibitors.
-
Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a validated target for B-cell malignancies and autoimmune disorders.[5][12] Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have been designed as novel, non-covalent BTK inhibitors.[5] This is a crucial strategy to overcome the resistance and side effects associated with covalent inhibitors like ibrutinib.[12] Representative compounds have shown potent BTK inhibitory activity with IC₅₀ values in the low nanomolar range (e.g., 7.41 nM and 21.6 nM) and have demonstrated significant tumor growth inhibition in xenograft models.[5][12] The selectivity of these compounds is a key advantage, with some showing excellent profiles against a large panel of kinases.[12]
Caption: Inhibition of the BTK signaling pathway by pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives.
-
Other Kinase Targets: This scaffold has also been explored for its inhibitory activity against other kinases such as CK2 and AKT, further highlighting its versatility in cancer therapy.[2]
PTP1B Inhibition for Diabetes Treatment
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin signaling, making it a therapeutic target for type 2 diabetes.[6] Pyrrolo[1,2-a]quinoxaline derivatives have been identified as potent and selective PTP1B inhibitors, acting as insulin mimetics by increasing glucose uptake.[6] The most potent compounds in this class exhibit inhibitory activity in the sub-micromolar range.[6]
Other Pharmacological Activities
Beyond kinase inhibition, the pyrrolo[1,2-a]quinoxaline core has been associated with a wide array of other biological effects, including:
Experimental Protocols
To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. The following is a generalized protocol for a key synthetic step.
Protocol: Copper-Catalyzed Synthesis of a 4-Substituted Pyrrolo[1,2-a]quinoxaline
This protocol is based on the general principles of copper-catalyzed oxidative cyclization.[4]
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(2-aminophenyl)pyrrole (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a copper salt (e.g., CuI, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically open to the air, which serves as the oxidant.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-substituted pyrrolo[1,2-a]quinoxaline.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Causality: The copper catalyst facilitates the imine formation between the amine and aldehyde, followed by an intramolecular cyclization and subsequent oxidation (often by atmospheric oxygen) to form the aromatic quinoxaline ring system. This one-pot procedure at room temperature offers an efficient and atom-economical approach.[4]
Conclusion and Future Directions
The pyrrolo[1,2-a]quinoxalin-4(5H)-one core is a privileged scaffold with a remarkable range of biological activities. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs. The success of its derivatives as highly selective non-covalent BTK inhibitors underscores its potential in overcoming clinical challenges in cancer therapy.[5][12] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring new therapeutic applications, and developing even more efficient and sustainable synthetic methodologies. The continued investigation of this versatile heterocyclic system holds great promise for the development of next-generation therapeutics.
References
-
ResearchGate. (n.d.). Biological activities of pyrrolo[1,2‐a]quinoxalines. Retrieved from [Link]
-
Xu, Y., et al. (2022). Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic Chemistry, 126, 105860. Retrieved from [Link]
-
PubMed. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of Biologically Active Pyrrolo[1,2‐α]quinoxalines and Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Biologically active pyrrolo[1,2‐a]quinoxalines and their derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐ones formation from azides. Retrieved from [Link]
-
ResearchGate. (n.d.). The Retrosynthetic Analysis of Pyrrolo[1,2‐α]quinoxalin‐4(5H)‐one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Reaction Mechanisms for the Construction of Pyrrolo[1,2‐a]quinoxalines and Pyrrolo[1,2‐a]quinoxalin‐4(5H)‐ones. Retrieved from [Link]
-
Usiena air. (2021). Green Synthesis of New Pyrrolo [1,2-a] quinoxalines as Antiproliferative Agents in GPER-expressing Breast Cancer Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles. Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Amino-5H-pyrrolo[1,2-a]quinoxalin-4-one. Retrieved from [Link]
-
PubChem. (n.d.). Pyrrolo(1,2-a)quinoxaline. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. Retrieved from [Link]
-
ResearchGate. (2014). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Retrieved from [Link]
-
ChemSynthesis. (n.d.). pyrrolo[1,2-a]quinoxaline. Retrieved from [Link]
-
PubMed. (2020). Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as novel non-covalent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. The synthesis of pyrrolo[1,2-a]quinoxalines from N-(2-acylaminophenyl)pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. PYRROLO[1,2-A]QUINOXALIN-4(5H)-ONE CAS#: 6025-68-9 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Pyrrolo[1,2- a]quinoxalin-4(5 H)-one Derivatives as Potent and Orally Available Noncovalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
